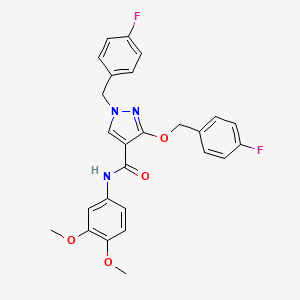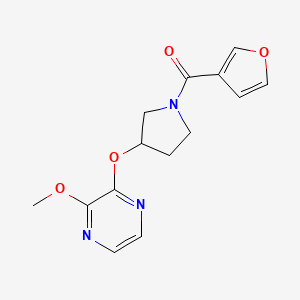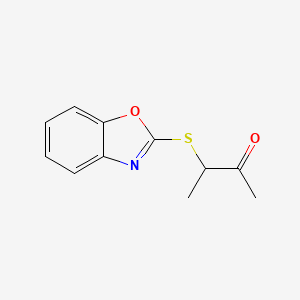![molecular formula C12H12ClNOS B2470117 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole CAS No. 672950-03-7](/img/structure/B2470117.png)
2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole, also known as CEPT, is a chemical compound used in various scientific research applications. It is a heterocyclic compound, containing both nitrogen and sulfur atoms, and is synthesized by a multi-step reaction. CEPT is of particular interest in the field of medicinal chemistry due to its potential to act as a novel therapeutic agent. It has been studied in a variety of contexts, including its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Scientific Research Applications
Fungicidal Activity
- A study by Chen, Li, and Han (2000) synthesized a series of thiadiazoles, including compounds structurally similar to 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole, which exhibited fungicidal activity against rice sheath blight, a major rice disease in China (Chen, Li, & Han, 2000).
Biological Activity
- Párkányi and Schmidt (2000) reported the synthesis of quinazolinone derivatives, related to the 1,3-thiazole structure, which are expected to possess biological activity (Párkányi & Schmidt, 2000).
Molluscicidal Properties
- El-bayouki and Basyouni (1988) demonstrated that certain thiazolo[5,4-d]pyrimidines, similar in structure to the subject compound, have molluscicidal properties against the snails that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).
Analgesic and Anti-inflammatory Activities
- Dewangan et al. (2015) investigated 1,3,4-oxadiazole derivatives for analgesic and anti-inflammatory activities, indicating the potential medical applications of such compounds (Dewangan et al., 2015).
Antimicrobial Activity
- Vinusha et al. (2015) synthesized Schiff bases from imino-4-methoxyphenol thiazole and found moderate activity against bacterial and fungal species, highlighting antimicrobial potential (Vinusha et al., 2015).
Cardioprotective Activity
- Drapak et al. (2019) synthesized 2-arylimino-1,3-thiazole derivatives and found them to have cardioprotective effects in vitro, suggesting therapeutic applications (Drapak et al., 2019).
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of second-generation neonicotinoid insecticides such as thiamethoxam, thiacloprid, and clothianidin . These insecticides primarily target the nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects .
Mode of Action
The second-generation neonicotinoid insecticides, for which it is a precursor, act by binding to nachrs, causing overstimulation of the nervous system, paralysis, and eventually death of the insect .
Biochemical Pathways
Neonicotinoids, which are synthesized using this compound, affect the signaling pathway mediated by nachrs .
Result of Action
The insecticides synthesized from this compound cause overstimulation of the insect nervous system, leading to paralysis and death .
properties
IUPAC Name |
2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-2-9-3-5-10(6-4-9)15-8-11-7-14-12(13)16-11/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJJGSFKGPALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



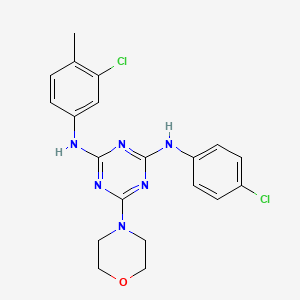

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/no-structure.png)
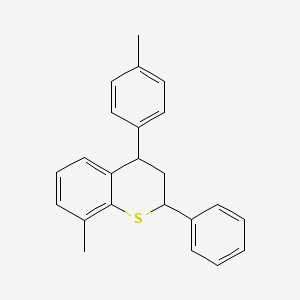
![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)
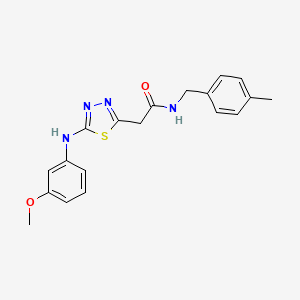
![1-[(2,5-dimethylphenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2470050.png)
